molecular formula C7H13ClF2N2O B2459187 1-Amino-3,3-difluoro-N,N-dimethylcyclobutane-1-carboxamide hydrochloride CAS No. 2193058-30-7

1-Amino-3,3-difluoro-N,N-dimethylcyclobutane-1-carboxamide hydrochloride

Cat. No. B2459187
CAS RN: 2193058-30-7
M. Wt: 214.64
InChI Key: ZSKSOIIJPJKRSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Amino-3,3-difluoro-N,N-dimethylcyclobutane-1-carboxamide hydrochloride, also known as A-438079, is a selective antagonist of the P2X7 receptor. The P2X7 receptor is a ligand-gated ion channel that is expressed in immune cells, including microglia, and is involved in the regulation of inflammatory responses. A-438079 has been studied for its potential therapeutic applications in various inflammatory and neurodegenerative diseases.

Mechanism of Action

1-Amino-3,3-difluoro-N,N-dimethylcyclobutane-1-carboxamide hydrochloride acts as a selective antagonist of the P2X7 receptor, which is expressed in immune cells, including microglia. The P2X7 receptor is involved in the regulation of inflammatory responses and is activated by extracellular ATP. This compound blocks the activation of the P2X7 receptor by binding to a specific site on the receptor, thereby inhibiting the release of pro-inflammatory cytokines.
Biochemical and Physiological Effects
This compound has been shown to inhibit the release of pro-inflammatory cytokines in microglia, suggesting its potential as a treatment for neuroinflammatory diseases such as multiple sclerosis and Alzheimer's disease. It has also been shown to reduce pain sensitivity in animal models, suggesting its potential as an analgesic.

Advantages and Limitations for Lab Experiments

One advantage of using 1-Amino-3,3-difluoro-N,N-dimethylcyclobutane-1-carboxamide hydrochloride in lab experiments is its selectivity for the P2X7 receptor, which allows for more precise manipulation of the receptor's activity. However, one limitation of using this compound is its relatively low potency, which may require higher concentrations of the compound to achieve the desired effect.

Future Directions

There are several future directions for research on 1-Amino-3,3-difluoro-N,N-dimethylcyclobutane-1-carboxamide hydrochloride. One area of interest is its potential as a treatment for neuroinflammatory diseases such as multiple sclerosis and Alzheimer's disease. Further studies are needed to determine the efficacy of this compound in animal models and human clinical trials. Another area of interest is its potential as an analgesic, particularly in the treatment of chronic pain. Further studies are needed to determine the mechanisms underlying its analgesic effects and its potential for use in human patients. Finally, there is potential for the development of more potent and selective antagonists of the P2X7 receptor based on the structure of this compound.

Synthesis Methods

The synthesis of 1-Amino-3,3-difluoro-N,N-dimethylcyclobutane-1-carboxamide hydrochloride involves several steps, including the reaction of 3,3-difluorocyclobutanone with methylamine, followed by reaction with dimethylamine and subsequent cyclization to form the cyclobutane ring. The carboxamide group is then introduced through reaction with chloroacetyl chloride, and the final product is obtained through reaction with hydrochloric acid.

Scientific Research Applications

1-Amino-3,3-difluoro-N,N-dimethylcyclobutane-1-carboxamide hydrochloride has been studied extensively for its potential therapeutic applications in various inflammatory and neurodegenerative diseases. It has been shown to inhibit the release of pro-inflammatory cytokines in microglia, suggesting its potential as a treatment for neuroinflammatory diseases such as multiple sclerosis and Alzheimer's disease. This compound has also been studied for its potential as an analgesic, as it has been shown to reduce pain sensitivity in animal models.

properties

IUPAC Name

1-amino-3,3-difluoro-N,N-dimethylcyclobutane-1-carboxamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12F2N2O.ClH/c1-11(2)5(12)6(10)3-7(8,9)4-6;/h3-4,10H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSKSOIIJPJKRSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1(CC(C1)(F)F)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13ClF2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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